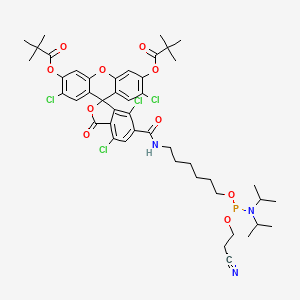
2-(3,4-Dichlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dichlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile is an organic compound that belongs to the class of nitriles This compound features a dichlorophenyl group and a chloropyridazinyl group attached to an acetonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile typically involves the following steps:
Formation of the Dichlorophenyl Intermediate: This step may involve the chlorination of a phenyl precursor to introduce the dichloro substituents.
Formation of the Chloropyridazinyl Intermediate: This step may involve the chlorination of a pyridazine precursor.
Coupling Reaction: The two intermediates are then coupled under specific conditions to form the final acetonitrile compound. Common reagents for this step may include bases, solvents, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyridazinyl rings.
Reduction: Reduction reactions may target the nitrile group, converting it to an amine.
Substitution: The chlorinated positions on the phenyl and pyridazinyl rings may undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols may be used in substitution reactions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Products may include primary amines.
Substitution: Products may include substituted phenyl or pyridazinyl derivatives.
科学的研究の応用
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures are often studied for their biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine
Drug Development: The compound may serve as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry
Materials Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(3,4-Dichlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile would depend on its specific application. For example, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would include binding to the active site of the target, inducing conformational changes, and altering downstream signaling pathways.
類似化合物との比較
Similar Compounds
2-(3,4-Dichlorophenyl)-2-(6-chloropyridazin-3-yl)ethanone: Similar structure but with a ketone group instead of a nitrile.
2-(3,4-Dichlorophenyl)-2-(6-chloropyridazin-3-yl)propionitrile: Similar structure but with an additional carbon in the acetonitrile moiety.
Uniqueness
2-(3,4-Dichlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile is unique due to its specific combination of dichlorophenyl and chloropyridazinyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C12H6Cl3N3 |
|---|---|
分子量 |
298.6 g/mol |
IUPAC名 |
2-(6-chloropyridazin-3-yl)-2-(3,4-dichlorophenyl)acetonitrile |
InChI |
InChI=1S/C12H6Cl3N3/c13-9-2-1-7(5-10(9)14)8(6-16)11-3-4-12(15)18-17-11/h1-5,8H |
InChIキー |
UHNLCOJROKKHGW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(C#N)C2=NN=C(C=C2)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{4-(4-bromophenyl)-5-[(2,6-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12044774.png)
![9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-(2-pyrazinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12044777.png)


![2-[(E)-(2-nitrofluoren-9-ylidene)methyl]phenol](/img/structure/B12044792.png)
![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12044799.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12044811.png)

![2-Methyl-3-nitro-N-{2-[((2E)-2-{1-[3-(1H-tetraazol-1-YL)phenyl]ethylidene}hydrazino)carbonyl]phenyl}benzamide](/img/structure/B12044824.png)

![N'-[(E)-(3-bromophenyl)methylidene]-1-hexyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12044842.png)
![2-[(E)-2-iodoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12044845.png)
![(5Z)-3-(2-furylmethyl)-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12044847.png)

